Enhanced Lipophilicity vs. Dimethyl and Unsubstituted Analogs
The target compound 3-ethyl-1-methyl-1H-pyrazol-5-amine exhibits a computed XLogP3 of 0.7, which is substantially higher than both the 1,3-dimethyl analog (XLogP3 = 0.3) [1] and the unsubstituted 1-methyl-1H-pyrazol-5-amine (XLogP3 = –0.1) [2]. This represents a >2-fold increase in computed lipophilicity relative to the 1,3-dimethyl congener and a >0.8 log unit increase relative to the des-ethyl parent scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazol-5-amine (XLogP3 = 0.3); 1-Methyl-1H-pyrazol-5-amine (XLogP3 = –0.1); 1-Ethyl-3-methyl-1H-pyrazol-5-amine (XLogP3 = 0.6); 3-Ethyl-1H-pyrazol-5-amine (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 1,3-dimethyl analog; ΔXLogP3 = +0.8 vs. 1-methyl analog; ΔXLogP3 = +0.1 vs. 1-ethyl-3-methyl regioisomer |
| Conditions | Computed by XLogP3 3.0 software, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity within the favorable range for fragment-based lead discovery (Rule of Three: logP ≤ 3) improves predicted membrane permeability and passive absorption, making this compound a preferred fragment starting point for optimizing cell-permeable drug candidates relative to its less lipophilic 1,3-dimethyl and 1-methyl counterparts.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 520721, 1,3-Dimethyl-1H-pyrazol-5-amine. XLogP3-AA = 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/1,3-dimethyl-1H-pyrazol-5-amine. Accessed May 6, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 136927, 1-Methyl-1H-pyrazol-5-amine. XLogP3-AA = –0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazol-5-amine. Accessed May 6, 2026. View Source
